N,N'-dibutylphthalamide
Overview
Description
N,N’-Dibutylphthalamide is an organic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.374 g/mol . It is a derivative of phthalimide, characterized by the presence of two butyl groups attached to the nitrogen atoms of the phthalimide ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Dibutylphthalamide can be synthesized through the amidation of phthalic anhydride with dibutylamine. The reaction typically involves heating phthalic anhydride with dibutylamine in an organic solvent such as toluene or xylene. The reaction mixture is refluxed for several hours, and the product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of N,N’-dibutylphthalamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibutylphthalamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups into the phthalimide ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, potassium hydroxide (KOH)
Major Products: The major products formed from these reactions include phthalic acid derivatives, amines, and substituted phthalimides .
Scientific Research Applications
N,N’-Dibutylphthalamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-dibutylphthalamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of GSK-3β, an enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
N,N’-Diethylphthalamide: Similar structure but with ethyl groups instead of butyl groups.
Phthalimide: The parent compound without any alkyl substitutions.
N,N’-Dimethylphthalamide: Similar structure but with methyl groups instead of butyl groups.
Uniqueness: N,N’-Dibutylphthalamide is unique due to its specific alkyl substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
1-N,2-N-dibutylbenzene-1,2-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-11-17-15(19)13-9-7-8-10-14(13)16(20)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJQXBUHJNONT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1C(=O)NCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19532-96-8 | |
Record name | N,N′-Dibutylphthalamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MM2F3M5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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